2-Isopropoxy-1-methyl-4-vinylbenzene
Description
2-Isopropoxy-1-methyl-4-vinylbenzene (IUPAC name: 1-methyl-2-(propan-2-yloxy)-4-vinylbenzene) is an aromatic compound featuring a benzene ring substituted with a methyl group at position 1, an isopropoxy group at position 2, and a vinyl group at position 2. This structure imparts unique physicochemical properties, including reactivity influenced by the electron-donating isopropoxy group and the steric effects of the methyl and vinyl substituents.
Properties
IUPAC Name |
4-ethenyl-1-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-7-6-10(4)12(8-11)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDMEARMMCDAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1-methyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a vinylation reaction using a suitable vinylating agent under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and by-products. The use of catalysts and controlled reaction conditions is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-1-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Isopropoxy-1-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1-methyl-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 4-bromo-1-isopropoxy-2-vinylbenzene (CAS: 16602-27-0), a brominated analog with structural similarities to the target compound. Below is a detailed comparison:
Structural and Functional Group Analysis
Physicochemical Properties
Reactivity: The bromine atom in 4-bromo-1-isopropoxy-2-vinylbenzene enhances electrophilic substitution reactivity at the para position due to its electron-withdrawing nature . The vinyl group in both compounds enables polymerization or addition reactions, though steric hindrance from the methyl group in the target compound may reduce reactivity compared to the brominated analog.
Stability :
- The brominated compound’s higher molar mass (241.12 g/mol vs. ~176.26 g/mol) suggests greater molecular stability under thermal conditions. However, the presence of bromine may increase susceptibility to photodegradation.
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